molecular formula C7H5KN2O5 B12661019 DNOC-potassium CAS No. 5787-96-2

DNOC-potassium

Cat. No.: B12661019
CAS No.: 5787-96-2
M. Wt: 236.22 g/mol
InChI Key: ZSUHWKOUWKJIOR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: DNOC-potassium is synthesized through the sulfonation of ortho-cresol with excess sulfuric acid at temperatures between 80°C and 100°C. The resulting disulfonate is then treated with nitric acid to produce DNOC. The potassium salt is formed by neutralizing DNOC with potassium hydroxide .

Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation and nitration processes, followed by neutralization with potassium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: DNOC-potassium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DNOC-potassium has several scientific research applications:

Mechanism of Action

DNOC-potassium acts as an uncoupler of oxidative phosphorylation, disrupting the production of adenosine triphosphate (ATP) in mitochondria. This leads to increased metabolic rate and energy expenditure, ultimately causing cellular toxicity. The primary molecular targets are the mitochondrial membrane proteins involved in the electron transport chain .

Comparison with Similar Compounds

Uniqueness: DNOC-potassium is unique due to its high solubility in water and moderate volatility, which enhances its effectiveness as a pesticide. Its ability to disrupt ATP production makes it a potent insecticide and herbicide .

Properties

CAS No.

5787-96-2

Molecular Formula

C7H5KN2O5

Molecular Weight

236.22 g/mol

IUPAC Name

potassium;2-methyl-4,6-dinitrophenolate

InChI

InChI=1S/C7H6N2O5.K/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2-3,10H,1H3;/q;+1/p-1

InChI Key

ZSUHWKOUWKJIOR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.